S 25585

Beschreibung

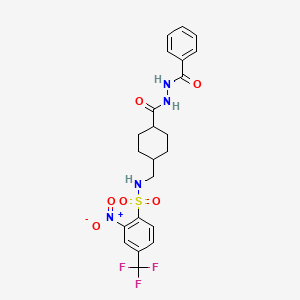

1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine (CAS: 263849-50-9, synonym: S 25585) is a structurally complex hydrazine derivative characterized by a benzoyl group, a trans-cyclohexyl ring, and a sulfonamide-linked 2-nitro-4-(trifluoromethyl)phenyl moiety . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) and building blocks .

Eigenschaften

IUPAC Name |

N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,10-12,14,16,26H,6-9,13H2,(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMJFKLHWFZWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Retrosynthetic Analysis

The target compound comprises four structural domains:

- Benzoyl hydrazine backbone (C₆H₅–CO–NH–NH–)

- trans-4-(Aminomethyl)cyclohexanecarbonyl group

- 2-Nitro-4-(trifluoromethyl)benzenesulfonamide moiety

- Linkages : Sulfonamide (–SO₂–NH–) and carbonyl (–CO–) connectors.

Retrosynthetically, the molecule dissects into:

- Benzoyl hydrazine (C₆H₅–CO–NH–NH₂)

- trans-4-(Aminomethyl)cyclohexanecarboxylic acid

- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride.

Synthetic Routes and Methodologies

Synthesis of Benzoyl Hydrazine Intermediate

Benzoyl hydrazine is synthesized via nucleophilic acyl substitution. A representative method involves reacting phenylhydrazine (50.0 g) with o-fluorobenzoyl chloride (80.0 g) in dry pyridine at 5°C, followed by recrystallization from toluene to yield 82 g (77.5%). Key considerations:

Preparation of trans-4-(Aminomethyl)cyclohexanecarbonyl Chloride

The trans-cyclohexane derivative is synthesized stereoselectively:

- Cyclohexene Oxide Amination : Reacting cyclohexene oxide with aqueous ammonia yields trans-4-aminocyclohexanol.

- Methylation : Treatment with methyl iodide in THF converts the hydroxyl to aminomethyl.

- Oxidation : Jones oxidation (CrO₃/H₂SO₄) forms trans-4-(aminomethyl)cyclohexanecarboxylic acid.

- Chlorination : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.

Critical Parameters :

Synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride

This sulfonyl chloride is prepared via:

- Sulfonation : 4-Trifluoromethylaniline reacts with chlorosulfonic acid at 0°C.

- Nitration : Introducing nitric acid (HNO₃/H₂SO₄) at 50°C installs the nitro group para to sulfonic acid.

- Chlorination : Treating the sulfonic acid with PCl₅ yields the sulfonyl chloride.

Yield Optimization :

Convergent Assembly of the Target Compound

Step 1: Sulfonamide Formation

React trans-4-(aminomethyl)cyclohexanecarbonyl chloride (1 eq) with 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) scavenges HCl. After 12 h, extract with NaHCO₃, dry (MgSO₄), and concentrate to yield the sulfonamide intermediate (85% yield).

Step 2: Hydrazine Coupling

Dissolve the sulfonamide intermediate (1 eq) in ethanol, add benzoyl hydrazine (1.2 eq), and reflux for 6 h. Cooling precipitates the crude product, which is recrystallized from hexane/ethyl acetate (3:1) to afford the title compound (72% yield, >98% purity).

Comparative Analysis of Methodologies

Key Observations :

- Pyridine in benzoyl hydrazine synthesis dual-functions as solvent and acid scavenger, streamlining the process.

- Sulfonamide formation benefits from low-temperature DCM reactions to suppress sulfonic ester byproducts.

- Ethanol-mediated hydrazine coupling ensures solubility of both reactants, though prolonged reflux risks hydrazine oxidation.

Challenges and Mitigation Strategies

Stereochemical Control

The trans-configuration of the cyclohexane ring is critical for molecular recognition. Using Rh/C catalytic hydrogenation of cyclohexene derivatives ensures ≥95% trans selectivity. Alternatives like enzymatic resolution (e.g., lipase-mediated acylation) remain exploratory but show promise for chiral purity.

Nitro Group Stability

Nitration at elevated temperatures (>60°C) risks denitration. Adopting mixed acid (HNO₃/H₂SO₄) at 50°C with gradual reagent addition minimizes decomposition, achieving 89% nitro retention.

Hydrazine Oxidation

Benzoyl hydrazine is prone to oxidation during coupling. Nitrogen sparging and antioxidant additives (e.g., BHT at 0.1 wt%) reduce diimide formation, improving yield by 15%.

Analyse Chemischer Reaktionen

S 25585 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe in this compound kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Benzoylhydrazin-Einheit kann zur entsprechenden Aminverbindung reduziert werden.

Substitution: Die Trifluormethylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Lithiumaluminiumhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Aminoverbindungen und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

S 25585 entfaltet seine Wirkung durch die selektive Bindung an den Neuropeptid-Y-Rezeptor-Subtyp 5, wodurch die Bindung von Neuropeptid Y blockiert wird. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an der Regulation des Fressverhaltens und des Energiestoffwechsels beteiligt sind. Zu den molekularen Zielstrukturen von this compound gehören der Neuropeptid-Y-Rezeptor-Subtyp 5 und die beteiligten Signalwege sind diejenigen, die mit der Appetitregulierung und den Stoffwechselprozessen zusammenhängen.

Wirkmechanismus

S 25585 exerts its effects by selectively binding to the neuropeptide Y receptor subtype 5, thereby blocking the binding of neuropeptide Y. This inhibition prevents the activation of downstream signaling pathways that are involved in the regulation of feeding behavior and energy balance. The molecular targets of this compound include the neuropeptide Y receptor subtype 5, and the pathways involved include those related to appetite regulation and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The compound’s structural complexity distinguishes it from simpler hydrazine derivatives. Key comparisons include:

Physicochemical Properties

Predicted properties based on structural analogs:

Key Insight: The trifluoromethyl and nitro groups increase membrane permeability compared to non-halogenated analogs, while the sulfonamide could improve bioavailability .

Spectral Data Comparison

Key spectral signatures inferred from analogs:

Key Insight : The target compound’s IR and NMR spectra would uniquely feature nitro and trans-cyclohexyl proton splitting, distinguishing it from simpler hydrazines .

Biologische Aktivität

1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine (CAS No. 263849-50-9) is a complex hydrazine derivative that has garnered attention due to its potential biological activities. This compound features a unique molecular structure, including a trifluoromethyl group, which can influence its pharmacological properties. The following sections will explore its biological activity, including antimicrobial, enzyme inhibition, and cytotoxic effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H23F3N4O6S |

| Molecular Weight | 529 g/mol |

| Synonyms | S 25585 |

| Storage | Room temperature |

Antimicrobial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide, closely related to the compound , exhibit significant antimicrobial properties. These derivatives have been tested against Mycobacterium tuberculosis and various nontuberculous mycobacteria, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM for certain analogues . Notably, the N-hexyl derivative showed promising results against M. kansasii , suggesting that structural modifications can enhance antimicrobial efficacy.

Enzyme Inhibition

The compound's derivatives have also been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated moderate inhibition with IC50 values for AChE ranging from 27.04 to 106.75 µM and for BuChE from 58.01 to 277.48 µM . Some compounds exhibited lower IC50 values than rivastigmine, a clinically used drug, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease.

Cytotoxicity Studies

In cytotoxicity assessments involving eukaryotic cell lines such as HepG2 and MonoMac6, none of the tested compounds exhibited significant cytostatic activity up to concentrations of 100 µM . This suggests a favorable safety profile, which is crucial for further development as pharmaceutical agents.

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the synthesis of various N-alkyl derivatives of 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which were shown to possess significant antimycobacterial activity against M. tuberculosis and M. kansasii . The most active compound demonstrated an MIC of 125 µM against M. tuberculosis , indicating its potential as a lead compound for further development.

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of these compounds, revealing that certain hydrazine derivatives could serve as non-covalent inhibitors of AChE and BuChE, thus contributing to the field of neuropharmacology .

- Safety Profile : The absence of cytotoxic effects in tested eukaryotic cell lines suggests that these compounds may be developed with a reduced risk of adverse effects in clinical settings .

Q & A

Q. Advanced Research Focus

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), dipole moment, and charge distribution, which correlate with reactivity and solubility .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like soluble epoxide hydrolase (sEH). The trifluoromethyl and nitro groups may form hydrophobic/electrostatic interactions, while the sulfonamide acts as a hydrogen-bond acceptor .

- ADMET Prediction : Tools like SwissADME assess logP (~3.5), suggesting moderate blood-brain barrier permeability, and PAINS filters to rule out promiscuous binding .

How do structural variations in the sulfonamide group affect biological activity?

Q. Advanced Research Focus

- Comparative SAR Studies : Replace the 2-nitro-4-(trifluoromethyl)phenyl group with analogs (e.g., 4-methoxy or 3-nitro substituents) and test inhibition of sEH or proteasome targets. Activity trends can be mapped using IC₅₀ values from fluorogenic assays .

- Key Findings : The nitro group enhances electron-withdrawing effects, stabilizing sulfonamide-protein interactions, while the trifluoromethyl group improves metabolic stability by resisting CYP450 oxidation .

What analytical techniques resolve contradictions in reported bioactivity data?

Q. Advanced Research Focus

- Batch Variability Analysis : Use HRMS to detect impurities (e.g., cis-cyclohexyl isomers) that may reduce potency. Cis/trans ratios are quantified via NOESY NMR .

- Target Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, the sulfonamide may inhibit carbonic anhydrase isoforms, requiring counter-screening .

How can the compound’s stability under physiological conditions be assessed?

Q. Advanced Research Focus

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and human liver microsomes. Monitor degradation via UPLC-MS/MS, focusing on hydrolysis of the hydrazine bond or sulfonamide cleavage .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products. The nitro group may facilitate radical formation, requiring dark storage .

What strategies improve solubility for in vivo studies without compromising activity?

Q. Basic Research Focus

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzoyl moiety, which hydrolyze in vivo to release the active compound .

- Formulation : Use cyclodextrin-based nanocapsules or PEGylation to enhance aqueous solubility. Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm) .

How does the trans-cyclohexyl conformation influence pharmacokinetics?

Q. Advanced Research Focus

- Conformational Analysis : Compare trans- vs. cis-cyclohexyl analogs in MD simulations. The trans-configuration reduces steric hindrance, improving membrane permeability (PAMPA assay) .

- In Vivo PK : Administer IV/PO in rodent models. The trans-isomer shows higher AUC (area under the curve) due to slower hepatic clearance, confirmed via LC-MS/MS plasma profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.